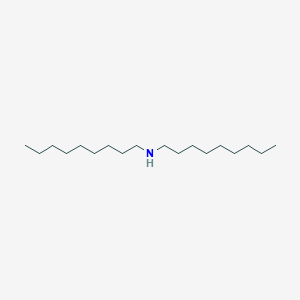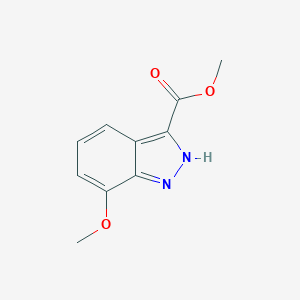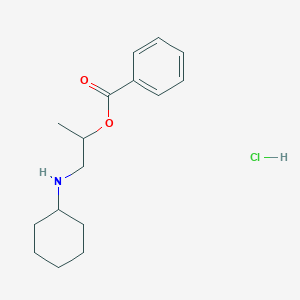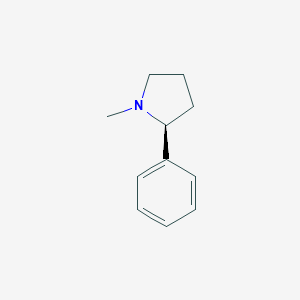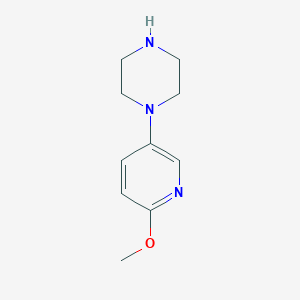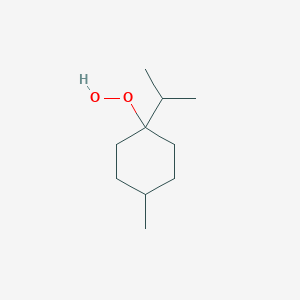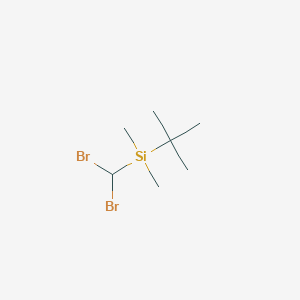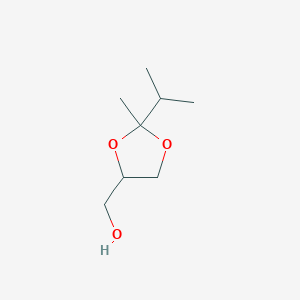
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol, also known as MDPH, is a chemical compound that has gained significant attention in scientific research due to its potential as a reagent for organic synthesis and as a building block for drug discovery.
Mécanisme D'action
The mechanism of action of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, leading to the formation of new compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its versatility as a reagent for organic synthesis. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and development.
However, one of the limitations of using (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its cost. The compound is relatively expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol in scientific research. One potential direction is the development of new synthetic routes for the compound, which could lead to a reduction in cost and increased accessibility. Another potential direction is the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol as a building block for the synthesis of new drugs with potential therapeutic benefits.
Conclusion:
In conclusion, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is a valuable tool for scientific research, particularly in the field of organic synthesis and drug discovery. While there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and is not expected to cause any significant adverse effects. With continued research and development, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has the potential to make significant contributions to the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol involves the reaction of 2-methyl-2-propanol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained as a colorless liquid with a boiling point of 120-122 °C.
Applications De Recherche Scientifique
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has been used in various scientific research studies, including as a reagent for organic synthesis. It has been used as a building block for the synthesis of various compounds, including antiviral and anticancer agents.
Propriétés
Numéro CAS |
145194-86-1 |
|---|---|
Nom du produit |
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2-methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(3)10-5-7(4-9)11-8/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
CFTNVWBZJMPURE-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCC(O1)CO)C |
SMILES canonique |
CC(C)C1(OCC(O1)CO)C |
Synonymes |
1,3-Dioxolane-4-methanol,2-methyl-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



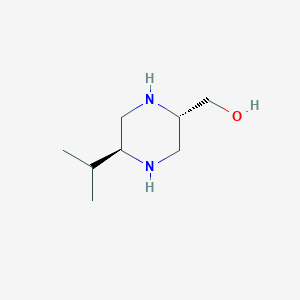
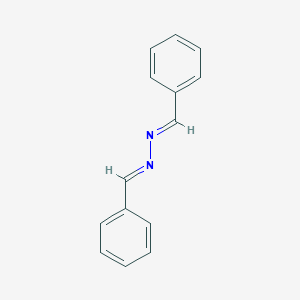
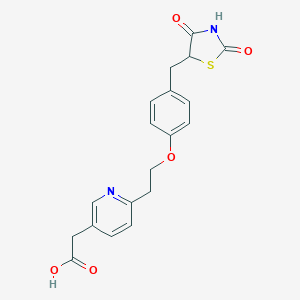


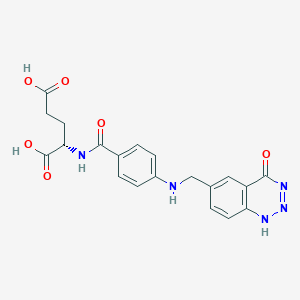
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
